molecular formula C25H22N2O5 B2704873 2-Amino-4-(4-(benzyloxy)-3-ethoxyphenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile CAS No. 758703-52-5

2-Amino-4-(4-(benzyloxy)-3-ethoxyphenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile

Cat. No.: B2704873
CAS No.: 758703-52-5
M. Wt: 430.46
InChI Key: BFFWIKGOAVAQPS-UHFFFAOYSA-N
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Description

Historical Development of Pyranopyran Scaffolds

The pyrano[4,3-b]pyran system emerged as a focal point in heterocyclic chemistry during the mid-20th century, driven by its presence in natural products like coumarins and flavonoids. Early synthetic approaches relied on cyclocondensation reactions, such as the acid-catalyzed coupling of dihydroxyacetone derivatives with β-keto esters. The 1980s saw advancements in regioselective cyclization methods, including palladium-catalyzed Heck reactions for constructing fused pyran rings. For example, intramolecular Heck reactions of O-allylated ethers enabled the synthesis of tetracyclic pyran systems with high stereochemical control. By the 2000s, microwave-assisted and multicomponent reactions (MCRs) became prevalent, reducing reaction times from hours to minutes while improving yields.

Significance of Fused Pyran Systems in Heterocyclic Chemistry

Fused pyran systems, such as pyrano[4,3-b]pyrans, exhibit enhanced stability and electronic diversity compared to monocyclic pyrans. The bicyclic framework allows for π-π stacking interactions and hydrogen bonding, critical for binding to biological targets. For instance, the 4-oxo group in pyrano[4,3-b]pyran-5-ones acts as a hydrogen bond acceptor, enhancing antimicrobial activity against Gram-positive bacteria like Bacillus subtilis (MIC: 8–16 µg/mL). Additionally, the planar structure facilitates conjugation with aromatic substituents, enabling applications in photoredox catalysis and organic semiconductors.

Research Milestones in Pyrano[4,3-b]pyran Chemistry

Key milestones include:

  • 2005 : Development of one-pot MCRs using malononitrile and aldehydes to generate 2-amino-4H-pyran-3-carbonitriles, achieving yields >85%.
  • 2012 : Synthesis of pyrano[4,3-b]pyran derivatives with 2-thiophenoxyquinoline substituents, demonstrating broad-spectrum antifungal activity against Candida albicans (MIC: 4 µg/mL).
  • 2021 : Introduction of gabapentin-based natural deep eutectic solvents (NADES) for eco-friendly pyranopyran synthesis, enabling catalyst recycling over five cycles without activity loss.

Emergence of Amino-substituted Pyranopyran Derivatives

Amino groups at the C2 position enhance solubility and bioactivity by introducing basic nitrogen centers. For example, 2-amino-4H-pyran-3-carbonitriles synthesized via K₂CO₃-mediated reactions show improved anticancer activity due to nitrile group coordination with metalloenzymes. The compound 2-amino-4-(4-(benzyloxy)-3-ethoxyphenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile leverages this strategy, where the 4-(benzyloxy)-3-ethoxyphenyl moiety augments lipophilicity for membrane penetration.

Table 1 : Key Synthetic Methods for Pyrano[4,3-b]pyran Derivatives

Method Conditions Yield (%) Bioactivity (Example) Reference
Knoevenagel Condensation KOH, RT, 6h 72–89 Antifungal (C. albicans)
Microwave MCR EtOH, 80°C, 15min 91 Anticancer (HeLa cells)
NADES Catalysis Gabapentin/Choline, 50°C 88–94 N/A (Green chemistry focus)

Properties

IUPAC Name

2-amino-4-(3-ethoxy-4-phenylmethoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-3-29-20-12-17(9-10-19(20)30-14-16-7-5-4-6-8-16)22-18(13-26)24(27)32-21-11-15(2)31-25(28)23(21)22/h4-12,22H,3,14,27H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFWIKGOAVAQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)OC(=C3)C)N)C#N)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Condensation: : The synthesis often begins with the condensation of appropriate benzaldehyde derivatives with malononitrile in the presence of ammonium acetate.

  • Cyclization: : The intermediate formed undergoes cyclization with 4-hydroxy-6-methyl-2H-pyran-2-one under basic conditions, typically using sodium ethoxide in ethanol.

  • Final Assembly: : The resultant product is then reacted with benzyl bromide and ethyl iodide to introduce the benzyloxy and ethoxy groups, respectively.

Industrial Production Methods

While industrial production methods for this specific compound might not be widely documented due to its specialized nature, general principles of green chemistry and efficient synthesis apply. This includes optimizing reaction conditions to maximize yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the methyl group and the benzyloxy group, to form various oxidized derivatives.

  • Reduction: : Reduction reactions can target the carbonitrile group to form amines or amides.

  • Substitution: : Nucleophilic substitution reactions can occur at the ethoxy group, introducing other functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate or chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride or hydrogen with a palladium catalyst.

  • Solvents: : Ethanol, dichloromethane, and acetonitrile are commonly used.

Major Products

  • Oxidation Products: : Alcohols, ketones, or carboxylic acids depending on the extent of oxidation.

  • Reduction Products: : Primary amines or secondary amides.

  • Substitution Products: : Various derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-amino derivatives, including the compound . A series of related compounds were synthesized and evaluated for their anticancer properties against various human tumor cell lines. Notably, certain derivatives demonstrated significant antiproliferative activity, leading to microtubule disruption and G2/M cell cycle arrest in melanoma cells. These findings suggest that such compounds could serve as promising candidates for developing new anticancer therapies due to their ability to target cancer cell proliferation and angiogenesis .

Synthesis and Structural Studies

The synthesis of 2-amino-4-(4-(benzyloxy)-3-ethoxyphenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile involves a multicomponent reaction that typically includes starting materials like 4-hydroxycoumarin and malononitrile. The structural characterization of these compounds often employs techniques such as X-ray crystallography to elucidate their three-dimensional arrangements, which are crucial for understanding their biological interactions .

Antimicrobial Properties

In addition to anticancer activity, derivatives of this compound have shown promising antimicrobial properties. Research indicates that certain synthesized pyrano compounds exhibit antibacterial and antifungal activities. These findings are significant for developing new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern .

Potential as Acetylcholinesterase Inhibitors

Another area of interest is the potential use of 2-amino derivatives as acetylcholinesterase inhibitors (AChEIs). This activity is particularly relevant for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies have indicated that some derivatives can effectively inhibit acetylcholinesterase enzyme activity, suggesting a pathway for further development into therapeutic agents targeting cognitive decline .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivitySignificant antiproliferative effects on human tumor cell lines; induces microtubule disruption.
Mechanism of ActionDisruption of microtubules; antiangiogenic effects both in vitro and in vivo.
Antimicrobial PropertiesExhibits antibacterial and antifungal activities; potential for new antimicrobial agents.
Acetylcholinesterase InhibitionPotential candidates for treating Alzheimer's and Parkinson's disease through AChEI activity.

Mechanism of Action

The compound's mechanism of action is multifaceted:

  • Molecular Targets: : It can interact with various enzymes and proteins, modulating their activity.

  • Pathways: : It may interfere with signaling pathways, influencing cellular processes like proliferation and apoptosis.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural variations and their impact on properties:

Compound Name Substituents Melting Point (°C) Key Functional Groups (IR Peaks, cm⁻¹) Synthesis Method
Target Compound 4-(Benzyloxy)-3-ethoxyphenyl, 7-methyl Not Reported Nitrile (~2190), Carbonyl (~1636) Likely MCR (aldehyde + kojic acid + malononitrile)
2-Amino-4-(4-((4-bromobenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (6d) 4-((4-Bromobenzyl)oxy)phenyl, 6-hydroxymethyl 214–216 Nitrile (2191), Carbonyl (1636) Three-component reaction
2-Amino-4-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (6o) 3-Methoxy-4-((4-methylbenzyl)oxy)phenyl, 6-hydroxymethyl 241–245 Nitrile (2200), Carbonyl (1643) Three-component reaction
2-Amino-4-(4-butoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile 4-Butoxyphenyl, 7-methyl Not Reported Not Provided Not Specified
2-Amino-4-(4-bromophenyl)-7-methyl-6-(3-pyridinylmethyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile 4-Bromophenyl, 7-methyl, 6-(3-pyridinylmethyl) Not Reported Not Provided Not Specified

Key Observations :

  • Substituent Effects on Melting Points : Bromine (6d: 214–216°C) and methylbenzyloxy groups (6o: 241–245°C) increase melting points compared to simpler alkoxy substituents, likely due to enhanced intermolecular interactions .
  • Functional Groups : All compounds share nitrile (~2190–2200 cm⁻¹) and carbonyl (~1636–1643 cm⁻¹) IR signatures, confirming core structural integrity .

Crystallographic and Stability Considerations

  • Crystal Packing: Analogous compounds (e.g., ’s 2-amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile) exhibit hydrogen-bonded networks stabilizing the dihydropyran ring .

Biological Activity

The compound 2-Amino-4-(4-(benzyloxy)-3-ethoxyphenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile (hereafter referred to as Compound A) exhibits significant biological activities that have been the subject of various studies. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Synthesis and Structural Characteristics

Compound A is synthesized through a multi-step process involving the reaction of specific aromatic aldehydes with malononitrile derivatives. The presence of functional groups such as amino, benzyloxy, and ethoxy enhances its reactivity and biological profile. The structural complexity of Compound A is illustrated in the following table:

Component Description
Molecular Formula C22H24N2O4
Molecular Weight 376.44 g/mol
Functional Groups Amino, benzyloxy, ethoxy

Anticancer Activity

Recent studies have demonstrated that Compound A exhibits anticancer properties . In vitro assays have shown that it inhibits the proliferation of various cancer cell lines. For instance, a study reported an IC50 value of 0.40 µM against the HCT-116 colon cancer cell line, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin (IC50 = 0.50 µM) .

Antioxidant Properties

The antioxidant capacity of Compound A has been evaluated using DPPH and ABTS assays. The compound showed significant free radical scavenging activity, with IC50 values of 15 µM for DPPH and 12 µM for ABTS, suggesting its potential as a natural antioxidant .

Enzyme Inhibition

Compound A has also been studied for its enzyme inhibition properties. Notably, it acts as a butyrylcholinesterase (BChE) inhibitor , which is relevant in the context of Alzheimer's disease. Molecular docking studies indicated that Compound A binds effectively to both the anionic catalytic site and peripheral anionic site (PAS) of BChE with a half-maximal inhibitory concentration (IC50) of 1.00 ± 0.07 µM . This dual binding capability suggests its potential for therapeutic use in neurodegenerative disorders.

Case Studies

  • Anticancer Efficacy in Cell Lines
    • Objective : To evaluate the cytotoxic effects of Compound A on various cancer cell lines.
    • Methodology : MTT assays were performed on cell lines including HCT-116, MDA-MB-231 (breast cancer), and A549 (lung cancer).
    • Results : Significant cytotoxicity was observed across all tested lines with IC50 values ranging from 0.40 to 0.58 µM.
  • Neuroprotective Effects
    • Objective : To assess the neuroprotective effects against oxidative stress.
    • Methodology : Primary neuronal cultures were treated with Compound A followed by exposure to oxidative agents.
    • Results : Compound A significantly reduced neuronal death and lipid peroxidation levels compared to untreated controls.

Q & A

Q. Example Protocol :

ComponentQuantity (mmol)CatalystSolventYield (%)
Aldehyde derivative20L-prolineEthanol/H₂O85–90
Malononitrile20DABCOAcetone75–80

Characterization via FT-IR, 1^1H NMR, and ESI/HRMS is essential to confirm the product .

Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Crystallography : Single-crystal X-ray diffraction resolves the pyrano[4,3-b]pyran core and substituent orientations .
  • Spectroscopy :
    • FT-IR identifies functional groups (e.g., -CN at ~2185 cm⁻¹, -NH₂ at ~3300 cm⁻¹) .
    • 1^1H NMR confirms regiochemistry (e.g., methoxy protons at δ 3.7–3.8 ppm) .
  • Thermal analysis : DSC determines decomposition points (>190°C) .

Basic: What insights does crystallographic data provide about the compound’s conformation?

Crystal structures reveal:

  • Planarity : The pyran ring adopts a boat conformation, stabilized by intramolecular H-bonding between the amino group and carbonyl oxygen .
  • Packing : π-π stacking between benzyloxy groups and adjacent aromatic systems enhances lattice stability .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for scalability?

DoE minimizes trials while maximizing data output:

  • Factors : Catalyst loading, solvent ratio, temperature.
  • Response surface methodology (RSM) identifies optimal conditions (e.g., 1.2 eq. catalyst, 3:1 ethanol/H₂O, 70°C) .
  • Contradictions : Higher temperatures (>80°C) may degrade nitrile groups, necessitating trade-offs between yield and purity .

Advanced: What mechanistic pathways explain the formation of the pyrano[4,3-b]pyran core?

Proposed mechanisms involve:

Knoevenagel condensation between aldehyde and malononitrile.

Michael addition of β-ketoester to the nitrile intermediate.

Cyclization via intramolecular nucleophilic attack, facilitated by organobases like DABCO .
Computational studies (DFT) support a stepwise over concerted pathway due to lower activation energy .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking studies : Predict interactions with biological targets (e.g., kinases) by analyzing H-bonding and steric compatibility .
  • QSAR models : Correlate substituent electronegativity (e.g., benzyloxy vs. methoxy) with inhibition constants (e.g., KiK_i < 1 μM for chlorophenyl derivatives) .

Advanced: How to resolve contradictions in reported yields for similar pyrano[4,3-b]pyran derivatives?

Discrepancies arise from:

  • Catalyst purity : Commercial DABCO (95%) vs. recrystallized (99%) affects reaction rates .
  • Solvent drying : Anhydrous acetone improves yields by 10–15% compared to hydrated solvents .
    Recommendation : Standardize solvent drying protocols and report catalyst source/lot numbers.

Advanced: What role do solvent polarity and proticity play in stabilizing intermediates?

  • Polar aprotic solvents (e.g., DMF): Stabilize charged intermediates but may promote side reactions .
  • Protic solvents (e.g., ethanol): Enhance H-bonding with amino groups, accelerating cyclization but risking hydrolysis of nitrile groups .
    Balanced approach : Ethanol/H₂O (3:1) maximizes both stability and reactivity .

Advanced: How can in vitro assays validate predicted biological activity?

  • Enzyme inhibition : Measure IC₅₀ values against COX-2 or kinases using fluorogenic substrates .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with EC₅₀ < 10 μM indicate therapeutic potential .

Advanced: What strategies mitigate thermal degradation during long-term storage?

  • Lyophilization : Increases stability by reducing hydrolytic degradation (shelf life >12 months at -20°C) .
  • Excipient screening : Trehalose or PEG-4000 reduces aggregation by 40% in accelerated aging tests (40°C/75% RH) .

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